N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide
Description
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted phenyl group via a sulfonamide bridge. This compound belongs to a broader class of sulfonamides, which are widely studied for their biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-19-13-14-23(15-19)18-11-9-17(10-12-18)22-27(24,25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,19,22H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBOGVFFLKLYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the naphthalene sulfonamide core: This can be achieved by sulfonation of naphthalene followed by amination.
Introduction of the methoxypyrrolidine group: This step involves the reaction of the intermediate with 3-methoxypyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s naphthalene-sulfonamide core is shared with other derivatives, but its 3-methoxypyrrolidinylphenyl substituent distinguishes it from analogues. Key comparisons include:
Naphthalene-1-sulfonamide (CAS: BD267812) :
- A simpler analogue lacking the substituted phenyl group. It serves as a foundational building block for more complex sulfonamides. Its lower molecular weight (207.25 g/mol) and absence of a pyrrolidine moiety limit its pharmacokinetic properties compared to the target compound.
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d): This compound features dual sulfonamide groups and methoxy substituents.
Example 56 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide): A structurally complex sulfonamide with a chromen-pyrazolopyrimidine system. Its higher molecular weight (603.0 g/mol) and fluorinated aromatic groups confer distinct electronic and steric properties, likely enhancing target affinity but complicating synthesis.
Physicochemical Properties
Key Observations :
- The target compound’s pyrrolidine group likely enhances solubility relative to simpler naphthalene-sulfonamides (e.g., CAS: BD267812) due to increased hydrogen-bonding capacity.
- Compared to Example 56, the absence of fluorinated groups in the target compound may reduce metabolic stability but simplify synthetic routes.
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 382.5 g/mol
The compound features a naphthalene core with a sulfonamide group and a methoxypyrrolidine substituent, which may contribute to its bioactivity.
Research indicates that naphthalene-1-sulfonamide derivatives can act as inhibitors of fatty acid binding protein 4 (FABP4), a target implicated in metabolic and inflammatory diseases. The binding affinity of these compounds to FABP4 has been shown to be comparable to known inhibitors, suggesting a promising therapeutic potential in conditions like diabetes and atherosclerosis .
Antimicrobial Activity
A study highlighted the potential of naphthalene-1-sulfonamide derivatives, including the compound of interest, in inhibiting clinically latent microorganisms. This suggests that the compound may possess antimicrobial properties, potentially useful in treating infections resistant to conventional therapies .
Anti-inflammatory Effects
Naphthalene derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it beneficial in treating diseases characterized by chronic inflammation .
Case Studies
- Study on FABP4 Inhibition :
- Antimicrobial Efficacy :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling naphthalene-1-sulfonyl chloride with a 4-(3-methoxypyrrolidin-1-yl)aniline intermediate. Key steps include:
- Amidation : Conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity (>95%).
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical for minimizing side products .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for naphthalene) and methoxy group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.18) .
- HPLC : Assesses purity (>98%) using a C18 column and UV detection at 254 nm .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- ADME Profiling : Microsomal stability (e.g., liver microsomes) and Caco-2 permeability models predict pharmacokinetics .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be resolved?
- Methodological Answer : Conflicting results (e.g., varying IC₅₀ values) may arise from:
- Purity Differences : Validate via HPLC and elemental analysis .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
- Structural Analogues : Compare with derivatives (e.g., piperidine vs. pyrrolidine variants) to isolate pharmacophore contributions .
Q. What strategies are effective for resolving crystallographic data challenges for this sulfonamide derivative?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) mitigates weak scattering from the methoxy group .
- Refinement : SHELX software refines torsional angles (e.g., pyrrolidine ring puckering) and hydrogen-bonding networks .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Modular Synthesis : Replace pyrrolidine with piperazine or azetidine rings to assess steric/electronic effects .
- Functional Group Variations : Introduce halogens or electron-withdrawing groups to the naphthalene ring to modulate binding affinity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., FABP4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
